molecular formula C4H6N2O6 B14111873 Alloxane dihydrate

Alloxane dihydrate

Cat. No.: B14111873
M. Wt: 178.10 g/mol
InChI Key: DFRJZDPWJJCTQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alloxane dihydrate, also known as 5,5-dihydroxybarbituric acid, is an organic compound with the formula C₄H₂N₂O₄·H₂O. It is a derivative of pyrimidine and is known for its pale yellow solid appearance. This compound has historical significance as one of the earliest known organic compounds, discovered by Justus von Liebig and Friedrich Wöhler. It has been used in various scientific research applications, particularly in the study of diabetes.

Preparation Methods

Alloxane dihydrate can be synthesized through several methods:

In industrial settings, the preparation of this compound involves careful control of reaction conditions to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Alloxane dihydrate undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, chromium trioxide, and hydrogen sulfide. The major products formed from these reactions are alloxantin and murexide.

Comparison with Similar Compounds

Alloxane dihydrate can be compared with other similar compounds, such as:

Alloxane’s unique ability to selectively target pancreatic beta cells and its historical significance make it a valuable compound in scientific research.

Biological Activity

Alloxan dihydrate, a derivative of alloxan, is primarily known for its role as a diabetogenic agent in experimental models of diabetes. Its ability to induce hyperglycemia through selective destruction of pancreatic beta cells has made it a valuable tool in diabetes research. This article explores the biological activity of alloxan dihydrate, focusing on its mechanisms of action, effects on blood glucose levels, and implications for diabetes research.

Alloxan dihydrate induces diabetes by selectively damaging the insulin-producing beta cells in the pancreas. The compound is metabolized to reactive oxygen species (ROS), leading to oxidative stress and subsequent beta-cell apoptosis. This process is characterized by:

  • Initial Hyperglycemia : Following administration, a rapid increase in blood glucose levels occurs due to impaired insulin secretion.
  • Subsequent Hypoglycemia : In some cases, an initial drop in blood glucose can occur as insulin release is triggered by stress responses, but this is typically short-lived.
  • Persistent Hyperglycemia : Eventually, prolonged exposure leads to sustained high blood glucose levels as beta-cell function deteriorates .

Hypoglycemic Effects

Research has shown that alloxan dihydrate can be used to study the efficacy of various antidiabetic compounds. For instance, studies involving biosynthesized copper oxide nanoparticles (CuO-NPs) demonstrated significant hypoglycemic activity in alloxan-induced diabetic rats. The CuO-NPs were observed to reduce blood glucose levels significantly after 21 days of treatment, indicating their potential as therapeutic agents against diabetes .

Case Study: Antidiabetic Potential of Plant Extracts

A study evaluated the antidiabetic effects of Caralluma europaea methanolic extract on alloxan-induced diabetic mice. The extract was administered at doses of 250 mg/kg and 500 mg/kg body weight. Results indicated a significant reduction in blood glucose levels and protection against pancreatic tissue damage caused by alloxan .

Data Table: Summary of Research Findings

StudyMethodologyDosageBlood Glucose ReductionObservations
Bello et al. (2023)CuO-NPs treatment in Wister rats10 mg/kgSignificant reduction after 21 daysImproved body weight and lipid profile
Ahmadi et al. (2018)Caralluma europaea extract in mice250 & 500 mg/kgSignificant reduction (p < 0.001)Histopathological protection of pancreatic islets
Cytotoxicity Study (1984)Alloxan administration in rats0.35 mmol/kgTriphasic blood glucose responseMorphological changes observed in pancreatic tissue

Discussion

The biological activity of alloxan dihydrate extends beyond its role as a diabetogenic agent; it serves as a critical model for testing new antidiabetic therapies. The ability to induce diabetes allows researchers to evaluate the efficacy of various compounds aimed at restoring normal glycemic control.

The findings from studies utilizing alloxan highlight its importance in understanding the pathophysiology of diabetes and testing potential treatments. The use of plant extracts and nanoparticles demonstrates promising avenues for future research, emphasizing the need for continued exploration into natural and synthetic compounds that can mitigate the effects of diabetes.

Properties

Molecular Formula

C4H6N2O6

Molecular Weight

178.10 g/mol

IUPAC Name

1,3-diazinane-2,4,5,6-tetrone;dihydrate

InChI

InChI=1S/C4H2N2O4.2H2O/c7-1-2(8)5-4(10)6-3(1)9;;/h(H2,5,6,8,9,10);2*1H2

InChI Key

DFRJZDPWJJCTQW-UHFFFAOYSA-N

Canonical SMILES

C1(=O)C(=O)NC(=O)NC1=O.O.O

Origin of Product

United States

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